

Clopidogrel Impurity C 4-Chloro-3-sulfamoylbenzoic acid

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Compound Focus: 4-Chloro-3-sulfamoylbenzoic acid

CAS No.: 1205-30-7

Cat. No.: S591199

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Chemical Profile of Clopidogrel Impurity C

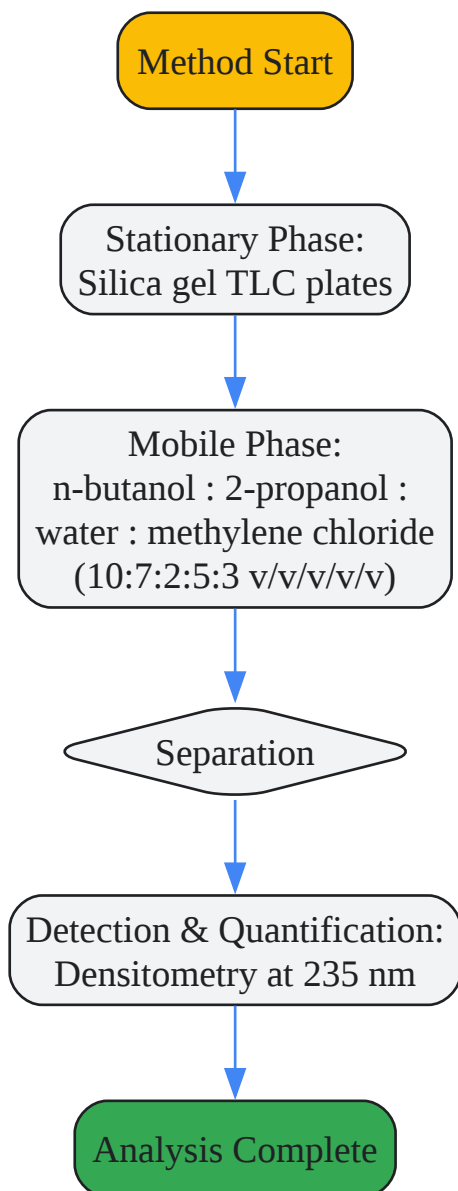
The table below summarizes the core identification and physicochemical data for Clopidogrel Impurity C:

Property	Details
IUPAC Name/Chemical Name	4-chloro-3-sulfamoylbenzoic acid [1] [2] [3]
CAS Registry Number	1205-30-7 [1] [3]
Molecular Formula	C ₇ H ₆ ClNO ₄ S [1] [3]
Molecular Weight	235.64 g/mol [1] [3]
Appearance	Almost white powder to crystal [1]
Melting Point	261 °C [1]
Solubility	Slightly soluble in DMSO and Methanol [1]

This compound is also known as **Indapamide Related Compound E**, indicating its relevance as an impurity in multiple pharmaceutical substances [1].

Analytical Method: TLC-Densitometry

A published chromatographic-densitometric method can be used for the separation and determination of Clopamide and its impurities, including **4-chloro-3-sulfamoylbenzoic acid** (Impurity C) [4]. The method workflow and parameters are summarized below:



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The key parameters for this method are as follows [4]:

- **Stationary Phase:** Silica gel TLC plates.

- **Mobile Phase:** A mixture of n-butanol, 2-propanol, water, and methylene chloride in the ratio **10:7:2:5:3 (v/v/v/v/v)**.
- **Detection:** Densitometric measurements performed at **235 nm**.
- **Retention Factor (Rf):** The Rf value for Impurity C (**4-chloro-3-sulfamoylbenzoic acid**) is approximately **0.51**.

Research and Application Notes

- **Method Performance:** The described TLC method is validated and suitable for routine analysis. It demonstrated a limit of detection (LOD) of **0.02 µg/spot** for the impurities and achieved recovery rates of nearly **100%** for Impurity C, which is crucial for accurate purity assessments [4].
- **Impurity Sourcing:** This impurity is available from suppliers of pharmaceutical reference standards for research and quality control purposes, often under the name **Cloпамide EP Impurity C** [1] [3].

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References

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